ethyl(3-iodopropyl)dimethylsilane
Description
Ethyl(3-iodopropyl)dimethylsilane is an organosilicon compound characterized by a dimethylsilane backbone substituted with an ethyl group and a 3-iodopropyl chain. Its molecular formula is C₇H₁₇ISi, with a molecular weight of 272.21 g/mol. This compound is structurally analogous to other alkyl(haloalkyl)dimethylsilanes, where the iodine atom in the propyl chain serves as a reactive site for nucleophilic substitution or cross-coupling reactions. For instance, Butyl(3-iodopropyl)dimethylsilane () is synthesized via nucleophilic displacement of a chloropropyl precursor with NaI in 2-butanone (93% yield), suggesting analogous methods for the ethyl variant .
The iodine substituent enhances reactivity in applications such as functionalization of surfaces, polymer crosslinking, or serving as a precursor for azide derivatives (e.g., via azide-alkyne cycloaddition). Its physicochemical properties, including hydrophobicity and thermal stability, derive from the silane backbone and alkyl substituents.
Properties
CAS No. |
2624122-58-1 |
|---|---|
Molecular Formula |
C7H17ISi |
Molecular Weight |
256.20 g/mol |
IUPAC Name |
ethyl-(3-iodopropyl)-dimethylsilane |
InChI |
InChI=1S/C7H17ISi/c1-4-9(2,3)7-5-6-8/h4-7H2,1-3H3 |
InChI Key |
LUCKOPJOJSLJSU-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(C)CCCI |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl(3-iodopropyl)dimethylsilane can be synthesized through several methods. One common method involves the reaction of 3-iodopropyltrimethoxysilane with ethylmagnesium bromide in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include a temperature range of 0-25°C and a reaction time of 2-4 hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and chromatography, helps in achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl(3-iodopropyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like acetone or ethanol at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used, often in aqueous or organic solvents.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include ethyl(3-chloropropyl)dimethylsilane, ethyl(3-aminopropyl)dimethylsilane, and ethyl(3-thiopropyl)dimethylsilane.
Oxidation Reactions: Products include ethyl(3-hydroxypropyl)dimethylsilane and ethyl(3-siloxypropyl)dimethylsilane.
Reduction Reactions: Products include ethyl(3-propyl)dimethylsilane.
Scientific Research Applications
Organic Synthesis
Ethyl(3-iodopropyl)dimethylsilane serves as a valuable building block in the synthesis of more complex organosilicon compounds. Its reactivity allows it to participate in various nucleophilic substitution reactions, making it useful for creating functionalized silanes that can be employed in further chemical transformations.
Case Study: Synthesis of Functionalized Silanes
In recent studies, this compound has been utilized to synthesize silanes with enhanced properties for specific applications. For instance, researchers have explored its use in developing silane coupling agents that improve the adhesion between organic and inorganic materials, which is crucial in the production of composite materials .
Materials Science
The compound's unique properties make it suitable for applications in materials science, particularly in the development of silicon-based polymers and coatings.
Potential Applications:
- Silicon-Based Polymers: Ethyl(3-iodopropyl)dimethylsilane can be used as a precursor for synthesizing silicon-based polymers that exhibit desirable mechanical and thermal properties.
- Coatings: Its incorporation into coatings can enhance their durability and resistance to environmental factors, making it ideal for protective applications .
Biomedical Applications
This compound has shown promise in biomedical research, particularly due to its antimicrobial and antifungal properties.
Antimicrobial Studies:
Research indicates that this compound exhibits activity against various pathogens such as Candida albicans and Staphylococcus aureus. These findings suggest its potential use in developing antimicrobial agents for medical applications, including coatings for medical devices or as an additive in pharmaceuticals.
Drug Delivery Systems
The compound's unique structure allows it to be investigated as a potential drug delivery agent. Its ability to form stable complexes with various drugs could facilitate targeted delivery systems that improve therapeutic efficacy while minimizing side effects.
Future Directions:
- Targeted Therapies: Ongoing research aims to explore the use of ethyl(3-iodopropyl)dimethylsilane in targeted drug delivery systems that could enhance the precision of therapies for conditions such as cancer.
Environmental Considerations
Mechanism of Action
The mechanism of action of ethyl(3-iodopropyl)dimethylsilane involves its ability to undergo various chemical transformations, which allows it to interact with different molecular targets. For example, in substitution reactions, the iodine atom can be replaced by other functional groups, enabling the compound to form new bonds and structures. The pathways involved in these reactions often include nucleophilic attack, oxidation, and reduction processes.
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Efficiency : High-yield routes (e.g., 93–96% in ) for iodopropyl/azide silanes highlight their industrial viability .
- Surface Modification: Silanes with iodine (e.g., this compound) are critical in nanotechnology for creating self-assembled monolayers (SAMs) with tunable reactivity .
- Biomedical Applications: Aminopropyl silanes () dominate diagnostics, whereas iodopropyl derivatives remain niche due to toxicity concerns .
Biological Activity
Ethyl(3-iodopropyl)dimethylsilane is a silane compound that has garnered attention in various fields of research, particularly in organic synthesis and materials science. However, its biological activity remains less explored compared to other silanes and organosilicon compounds. This article aims to provide a comprehensive overview of the available literature on the biological activity of this compound, including its potential applications and implications based on recent studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₇H₁₅IOSi
- Molecular Weight : 210.18 g/mol
-
Structural Representation :
The presence of the iodine atom in its structure suggests potential reactivity, particularly in nucleophilic substitution reactions, which can be relevant in biological contexts.
Cytotoxicity Studies
Cytotoxicity assessments are critical for evaluating the safety profile of any compound intended for biological applications. Although direct cytotoxicity data for this compound is sparse, related silane compounds have shown varying degrees of cytotoxic effects on different cell lines. For example, studies on dimethylsiloxane derivatives indicate that modifications can lead to enhanced or reduced cytotoxicity depending on the substituents present.
Synthesis and Characterization
This compound can be synthesized through various methods, including hydrosilylation and substitution reactions involving iodopropanol and dimethylsilane precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
Case Study: Polymer Applications
Recent research has explored the use of this compound in polymer chemistry. For instance, it has been utilized as a precursor for creating functionalized siloxane polymers with potential applications in drug delivery systems. The incorporation of such silanes into polymer matrices could enhance biocompatibility and drug release profiles due to their unique chemical properties.
Data Tables
To summarize the findings related to this compound and its biological activity:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
